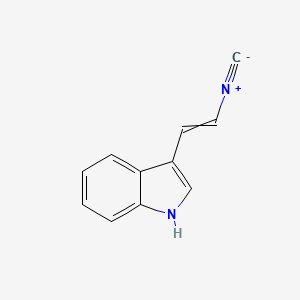
3-(2-Isocyanoethenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isocyanoethenyl)-1H-indole: is a unique indole derivative characterized by the presence of an isocyano group attached to an ethenyl chain at the third position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isocyanoethenyl)-1H-indole typically involves the condensation of indole derivatives with isocyanides. One common method includes the use of a base-catalyzed reaction where indole is reacted with an appropriate isocyanide under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Isocyanoethenyl)-1H-indole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethylamine derivatives .
Scientific Research Applications
Chemistry: 3-(2-Isocyanoethenyl)-1H-indole is used as a building block in the synthesis of more complex indole derivatives.
Biology: In biological research, this compound is studied for its potential bioactivity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its unique structure may offer advantages in targeting specific biological pathways and molecular targets .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(2-Isocyanoethenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may inhibit or activate enzymes, receptors, or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
3-geranyl-3-(2-isocyanovinyl)-3H-indole: This compound shares a similar indole core structure but has a geranyl group attached, which may confer different biological activities and chemical reactivity.
12-epi-hapalindole E isonitrile:
Uniqueness: 3-(2-Isocyanoethenyl)-1H-indole is unique due to its specific isocyanoethenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
298711-81-6 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(2-isocyanoethenyl)-1H-indole |
InChI |
InChI=1S/C11H8N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H |
InChI Key |
JQMYMZZLIOIXEO-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C=CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















